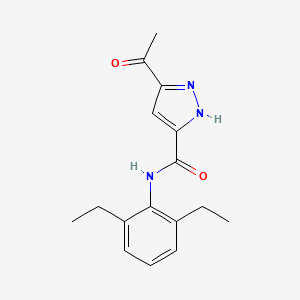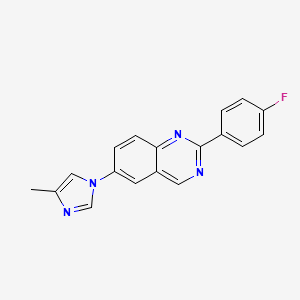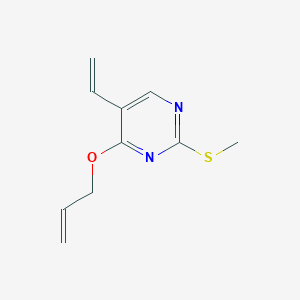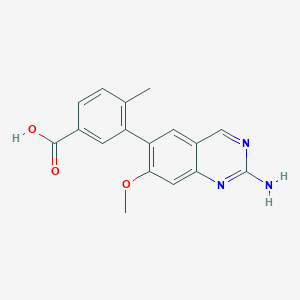
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with boronic acids and terminal alkynes in the presence of a palladium catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using electrophiles like phenyl isocyanates and benzoyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antimalarial activities . In medicine, triazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and anti-inflammatory activities . Additionally, it finds applications in the industry as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be compared with other triazine derivatives, such as 1,3,5-triazine and 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine . While these compounds share a common triazine ring structure, they differ in their substituents and functional groups, which impart unique properties and applications. For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine is known for its high enthalpy and potential use as an enthalpy enhancer . The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-(3-amino-1,2,4-triazin-6-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N4O/c1-6(2,11)4-3-8-5(7)10-9-4/h3,11H,1-2H3,(H2,7,8,10) |
Clave InChI |
DVCLOAZQMSEFMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=C(N=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)




![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)



